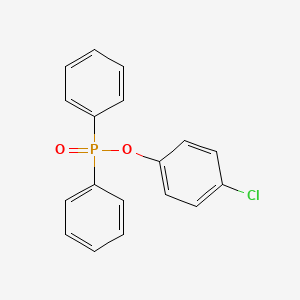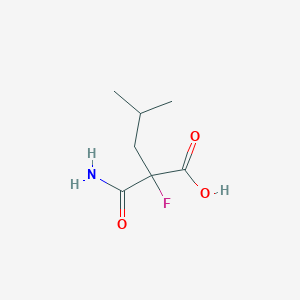
2-Carbamoyl-2-fluoro-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoyl-2-fluoro-4-methylpentanoic acid is an organic compound with the molecular formula C7H12FNO3 It is characterized by the presence of a carbamoyl group, a fluoro substituent, and a methyl group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-2-fluoro-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: 2-Carbamoyl-2-fluoro-4-methylpentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
2-Carbamoyl-2-fluoro-4-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Carbamoyl-2-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, while the fluoro substituent can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
2-Carbamoyl-4-methylpentanoic acid: Lacks the fluoro substituent, which can affect its reactivity and applications.
2-Fluoro-4-methylpentanoic acid: Lacks the carbamoyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Carbamoyl-2-fluoro-4-methylpentanoic acid is unique due to the combination of the carbamoyl and fluoro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
18283-38-0 |
|---|---|
分子式 |
C7H12FNO3 |
分子量 |
177.17 g/mol |
IUPAC名 |
2-carbamoyl-2-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C7H12FNO3/c1-4(2)3-7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H2,9,10)(H,11,12) |
InChIキー |
WBQMWXHLPCXDJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)N)(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



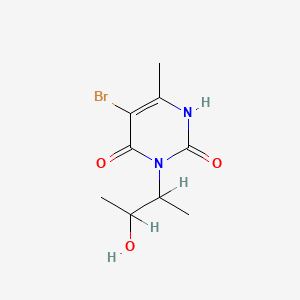
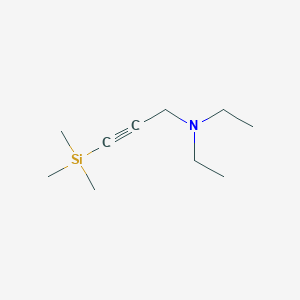
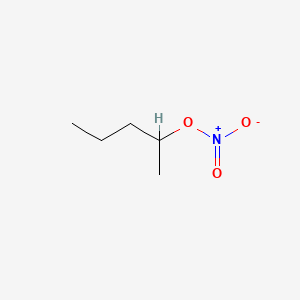
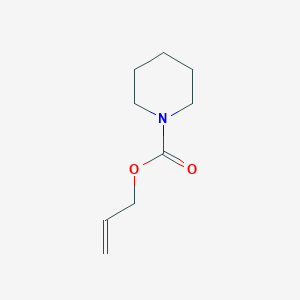

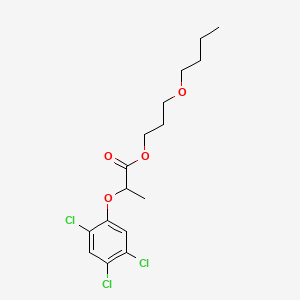

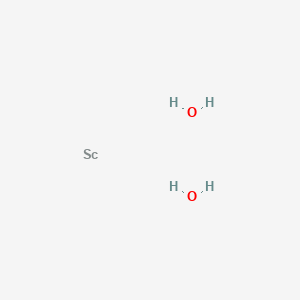
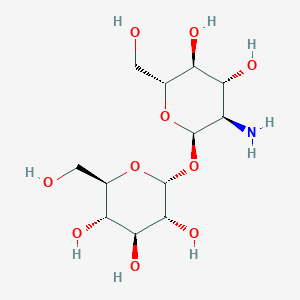
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)

